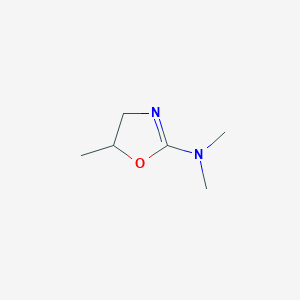![molecular formula C8H9ClO B14429033 Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride CAS No. 78293-66-0](/img/structure/B14429033.png)
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexene ring. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride typically involves the reaction of Bicyclo[4.1.0]hept-2-ene with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Bicyclo[4.1.0]hept-2-ene.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems can help in maintaining the desired temperature and pressure conditions, leading to higher yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The strained ring system can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, acids.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Substitution Products: Amides, esters, thioesters.
Addition Products: Halogenated derivatives, hydroxylated derivatives.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Applications De Recherche Scientifique
Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride involves its reactivity due to the strained ring system and the presence of the carbonyl chloride group. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring structure.
Cyclohexene: A monocyclic compound with similar reactivity.
Norbornene: A bicyclic compound with a similar strained ring system.
Uniqueness
Bicyclo[41
Propriétés
Numéro CAS |
78293-66-0 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2 |
Clé InChI |
UYBYMHAPYOLDDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2C(=O)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)

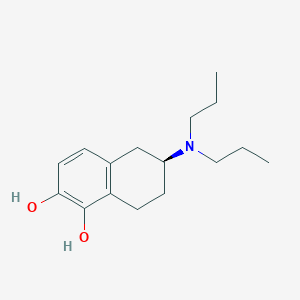
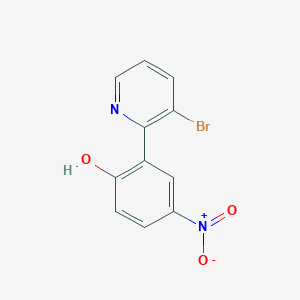
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
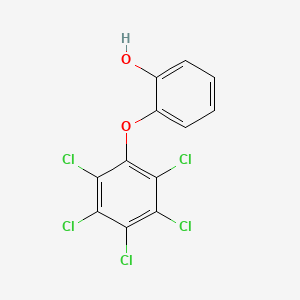
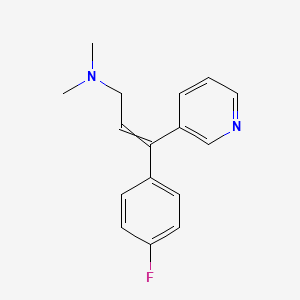
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
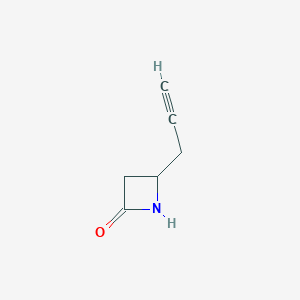
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
